molecular formula C9H17N3O3 B11818095 tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate

tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate

Cat. No.: B11818095
M. Wt: 215.25 g/mol
InChI Key: ZTGKWLYZJNXEJX-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate with suitable reagents to form the azetidine ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, isolation, and characterization to obtain the desired compound with high purity and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate include:

Uniqueness

The uniqueness of tert-butyl 2-[(E)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-5-4-6(12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11)

InChI Key

ZTGKWLYZJNXEJX-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC1/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=NO)N

Origin of Product

United States

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